molecular formula C11H11F3O2 B029349 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 32445-89-9

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B029349
CAS No.: 32445-89-9
M. Wt: 232.2 g/mol
InChI Key: HJQVJNQZQTWNPZ-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . It binds to the receptor, leading to a conformational change that allows the receptor to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding event can upregulate or downregulate the transcription of target genes, leading to changes in the production of proteins involved in various biological processes .

Biochemical Pathways

The activation of PPARs by this compound can affect several biochemical pathways. For instance, it can influence the central inflammation process . The exact pathways and their downstream effects may vary depending on the specific PPAR subtype that the compound targets and the cellular context.

Result of Action

The activation of PPARs by this compound can lead to various molecular and cellular effects. For example, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 2,2,2-Trifluoroacetophenone
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is unique due to its combination of a trifluoromethyl group and a propanoic acid moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other trifluoromethyl-containing compounds .

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQVJNQZQTWNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617173
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32445-89-9
Record name α,α-Dimethyl-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32445-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of methyl 2-methyl-2-(4-(trifluoromethyl)phenyl)propanoate (1528 mg, 6206 μmol) in MeOH (60 mL) and water (15 mL), was treated with KOH (1741 mg, 31028 μmol). The reaction was heated to reflux. After 18 hours, the reaction was cooled to 23° C. and concentrated in vacuo. The crude mixture was partitioned between water/diethyl ether (100 mL each). The aqueous layer was separated and washed with diethyl ether (100 mL). The combined ether layers were extracted with a 1N NaOH solution (25 mL). The combined aqueous washes were acidified with concentrated HCl to pH=2 and were then extracted with EtOAc (3×100 mL). The combined EtOAc layers were dried over MgSO4 and concentrated in vacuo to afford 1323 mg of the title compound. MS m/e=233.1 (M+H)+.
Quantity
1528 mg
Type
reactant
Reaction Step One
Name
Quantity
1741 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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